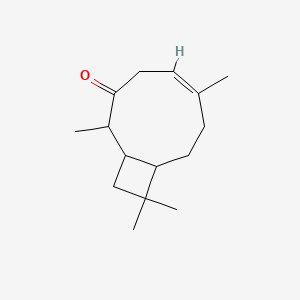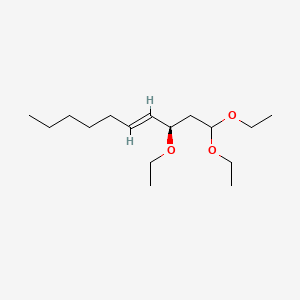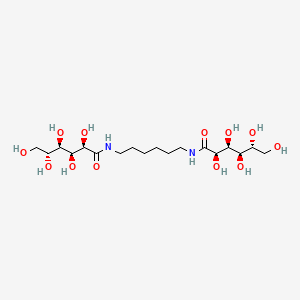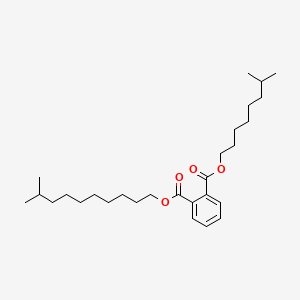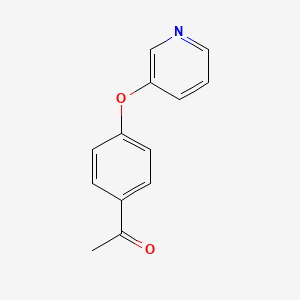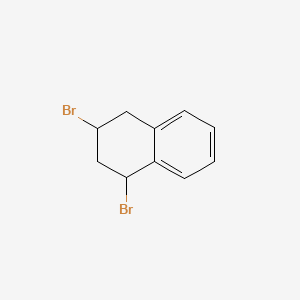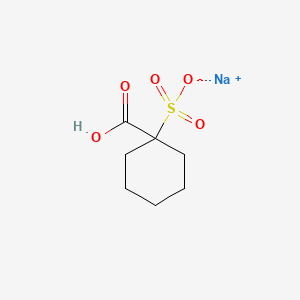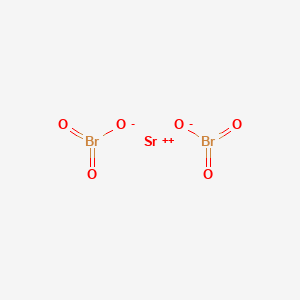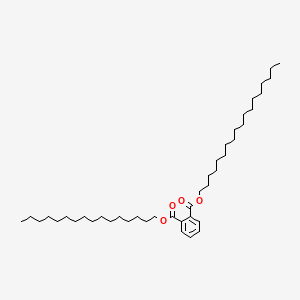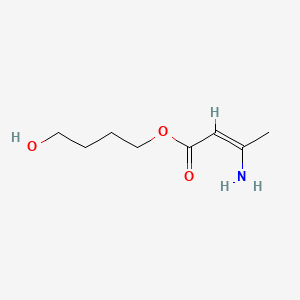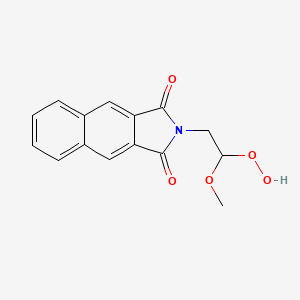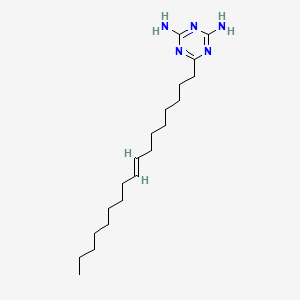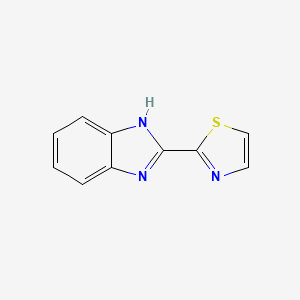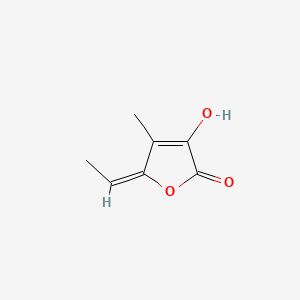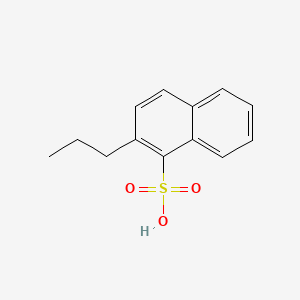
Propylnaphthalenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylnaphthalenesulphonic acid is an organic compound belonging to the class of naphthalene sulfonic acids. These compounds are characterized by the presence of a sulfonic acid group attached to a naphthalene ring, which is further substituted with a propyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propylnaphthalenesulphonic acid can be synthesized through the sulfonation of propylnaphthalene. The process typically involves the reaction of propylnaphthalene with concentrated sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes to ensure high yield and purity. The process includes sulfonation, neutralization, and purification steps. Sulfuric acid is continuously added to propylnaphthalene, followed by neutralization with a base such as sodium hydroxide. The resulting product is then purified through filtration and drying to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Propylnaphthalenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted naphthalene compounds .
Scientific Research Applications
Propylnaphthalenesulphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propylnaphthalenesulphonic acid involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions with various biomolecules. This interaction can influence the activity of enzymes, receptors, and other proteins, leading to its diverse biological effects .
Comparison with Similar Compounds
Propylnaphthalenesulphonic acid can be compared with other naphthalene sulfonic acids, such as:
- 1-Naphthalenesulfonic acid
- 2-Naphthalenesulfonic acid
- p-Toluenesulfonic acid
Uniqueness: The presence of the propyl group in this compound distinguishes it from other naphthalene sulfonic acids. This substitution can influence its solubility, reactivity, and overall chemical properties, making it suitable for specific applications where other naphthalene sulfonic acids may not be as effective .
Properties
CAS No. |
344739-11-3 |
|---|---|
Molecular Formula |
C13H14O3S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-propylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C13H14O3S/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)17(14,15)16/h3-4,6-9H,2,5H2,1H3,(H,14,15,16) |
InChI Key |
FWMKPJYJDJSEHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


